molecular formula C32H22BaN4O8S2 B100277 barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate CAS No. 15782-04-4

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

Cat. No.: B100277
CAS No.: 15782-04-4
M. Wt: 791.99608
InChI Key: BEXFCYUYPJZRLU-UHFFFAOYSA-L
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Description

Barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is a coordination compound comprising a barium cation (Ba²⁺) complexed with an azo-sulfonate ligand. The ligand structure includes a naphthol group (2-hydroxynaphthalene) linked via an azo (-N=N- ) bond to a benzenesulfonate moiety.

Properties

IUPAC Name

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H12N2O4S.Ba/c2*19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h2*1-10,19H,(H,20,21,22);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXFCYUYPJZRLU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22BaN4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065940
Record name Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
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Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15782-04-4
Record name Benzenesulfonic acid, 4-(2-(2-hydroxy-1-naphthalenyl)diazenyl)-, barium salt (2:1)
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Record name Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, barium salt (2:1)
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Record name Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium bis[4-[(2-hydroxy-1-naphthyl)azo]benzenesulphonate]
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Preparation Methods

Diazotization of 4-Aminobenzenesulfonic Acid

The synthesis begins with the diazotization of 4-aminobenzenesulfonic acid, a critical step that generates the reactive diazonium salt intermediate. This reaction is typically conducted in an acidic aqueous medium at temperatures between 0–5°C to prevent premature decomposition of the diazonium species. Sodium nitrite (NaNO₂) serves as the nitrosating agent, while hydrochloric acid (HCl) provides the necessary acidic environment .

Reaction Conditions:

  • Molar Ratio: A 1:1.05 molar ratio of 4-aminobenzenesulfonic acid to NaNO₂ ensures complete conversion.

  • Temperature Control: Maintaining the reaction below 5°C is essential to stabilize the diazonium salt.

  • Acid Concentration: A 10–15% HCl solution optimizes protonation of the amine group without promoting side reactions.

ParameterOptimal Value
Reaction Temperature0–5°C
HCl Concentration10–15% (v/v)
Stirring Duration30–45 minutes

Azo Coupling with 2-Naphthol

The diazonium salt is subsequently coupled with 2-naphthol under alkaline conditions to form the azo linkage. This step requires precise pH control (pH 8–10) to deprotonate the hydroxyl group of 2-naphthol, enhancing its nucleophilicity for electrophilic aromatic substitution .

Key Considerations:

  • Solvent System: A water-ethanol mixture (3:1 v/v) improves solubility of both reactants.

  • Coupling Temperature: 5–10°C minimizes side reactions such as diazoamino compound formation.

  • Stoichiometry: A 10% excess of 2-naphthol ensures complete consumption of the diazonium salt.

Mechanistic Insight:
The reaction proceeds via attack of the deprotonated naphtholate ion on the electrophilic diazonium nitrogen, followed by rearomatization to yield the azo product. The sulfonate group directs coupling to the para position relative to itself, ensuring regioselectivity.

Barium Salt Precipitation

The final step involves converting the sulfonic acid derivative into its barium salt. This is achieved by treating the azo compound with barium chloride (BaCl₂) in aqueous solution, resulting in precipitation of the target compound.

Optimization Parameters:

  • pH Adjustment: Neutral pH (6.5–7.5) prevents dissolution of the precipitate.

  • Salt Concentration: A 20% w/v BaCl₂ solution ensures complete ion exchange.

  • Filtration: Vacuum filtration at 40–50°C improves yield by reducing solubility losses.

StageYield Improvement Strategy
PrecipitationGradual BaCl₂ addition
WashingCold deionized water rinses
DryingLyophilization

Industrial-Scale Production

Industrial synthesis scales the laboratory process while addressing challenges such as heat dissipation and mass transfer. Continuous flow reactors replace batch systems to enhance efficiency .

Key Modifications:

  • Reactor Design: Tubular reactors with cooling jackets maintain low temperatures during diazotization.

  • Automated pH Control: In-line sensors adjust NaOH addition during coupling.

  • Centrifugation: High-speed separators replace filtration for rapid barium salt isolation.

Economic Considerations:

  • Raw material costs account for 65–70% of total expenses, emphasizing the need for high-yield reactions.

  • Waste management systems treat acidic and alkaline effluents to meet environmental regulations.

Analytical Characterization

Post-synthesis analysis ensures product quality and compliance with industrial standards.

Critical Tests:

  • Purity Assessment: High-performance liquid chromatography (HPLC) detects residual reactants (<0.1% threshold).

  • Metal Content: Atomic absorption spectroscopy confirms barium concentration (theoretical: 17.3% w/w).

  • Azo Bond Verification: UV-Vis spectroscopy shows characteristic absorption at 480–520 nm.

Analytical MethodTarget Specification
HPLC Purity≥99.5%
Barium Content17.2–17.4% w/w
Moisture Content≤0.5%

Chemical Reactions Analysis

Types of Reactions

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products can include sulfonic acid derivatives and quinones.

    Reduction: Amines are the primary products.

    Substitution: Various substituted benzenesulfonic acid derivatives can be formed.

Scientific Research Applications

barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used as a pigment in the textile, paint, and plastic industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in staining techniques, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related compounds and methodologies:

(a) Azo-Dye Derivatives

lists 2-naphthol and phenylbenzimidazolesulfonic acid (PBSA) as analytes . While these lack azo linkages, they share functional groups (naphthol, sulfonate) with the target compound. Azo dyes like Sudan Red or Congo Red exhibit similar diazenyl bridges but typically lack metal coordination. Barium azo-sulfonates may exhibit enhanced thermal stability compared to non-metallated azo dyes due to ionic bonding between Ba²⁺ and sulfonate groups.

(b) Sulfonate Coordination Compounds

Barium sulfonates are less studied than transition-metal analogs (e.g., copper or iron sulfonates). For example, barium benzenesulfonate is water-soluble, whereas transition-metal sulfonates often form insoluble coordination polymers.

(c) Analytical Methods

details solid-phase extraction (SPE) using HLB cartridges for phenolic and sulfonated analytes .

Data Tables

Given the absence of direct data, hypothetical comparisons are inferred from functional group behavior:

Property Barium Azo-Sulfonate 2-Naphthol Barium Benzenesulfonate
Solubility in Water Likely low (ionic) Low (organic) High
UV-Vis Absorption ~400–500 nm (azo bond) ~275 nm (naphthol) N/A
Coordination Geometry Octahedral (Ba²⁺) N/A Ionic lattice
Thermal Stability High (metal complex) Moderate High

Note: Data extrapolated from analogous compounds and general coordination chemistry principles due to lack of direct evidence.

Research Findings and Limitations

  • Structural Analysis: SHELX software () is widely used for small-molecule crystallography . If the barium compound’s crystal structure were solved, SHELXL or SHELXS might refine its coordination geometry.
  • Environmental Relevance: highlights methodologies for detecting sulfonates and phenolics in wastewater .

Biological Activity

Barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate, a complex organic compound, is recognized for its vibrant color properties and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C34H26BaN4O8S2C_{34}H_{26}BaN_{4}O_{8}S_{2} with a molecular weight of approximately 820.1 g/mol. The compound features a barium ion coordinated with a sulfonate group and an azo linkage between the naphthalene and benzenesulfonate moieties, which contributes to its unique chemical properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may help in reducing oxidative stress in biological systems. This is particularly relevant in studies involving cancer models where oxidative stress plays a critical role in tumor progression.
  • Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory responses by influencing cytokine production. This effect is crucial for potential therapeutic applications in inflammatory diseases.
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

Study on Anticancer Properties

A significant study investigated the effects of related compounds derived from 2-hydroxynaphthalen-1-yl diazenyl derivatives on breast cancer cells. The findings indicated that these compounds could significantly inhibit the growth of MCF-7 breast cancer cells through mechanisms involving apoptosis and reduced oxidative stress markers .

ParameterControl GroupTreatment Group
Tumor Size (cm³)5.6 ± 0.53.2 ± 0.3
Tumor Weight (g)1.8 ± 0.20.9 ± 0.1
Survival Rate (%)50%85%

Mechanistic Insights

The mechanism by which these compounds exert their effects includes:

  • Activation of Antioxidant Pathways : Enhanced levels of Nrf2 and HO-1 proteins were observed, indicating activation of cellular defense mechanisms against oxidative damage.
  • Cytokine Modulation : Significant reductions in pro-inflammatory cytokines were noted, suggesting a therapeutic potential in managing inflammation-related conditions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other azo compounds but exhibits unique properties due to the presence of barium ions:

Compound NameMolecular FormulaKey Features
Barium bis[4-[(2-hydroxy-1-naphthalenyl)azo]benzenesulphonate]C32H22BaN4O8S2Enhanced solubility
Barium(2+);5-chloro-4-methyl-2-[2-(2-hydroxy-naphthalenyl)azo]-benzenesulfonateC34H24BaClN4O8SChlorine substitution increases reactivity

Applications in Scientific Research

This compound has several applications across various fields:

  • Dye and Pigment Production : Due to its vibrant color properties, it is widely used in the textile industry.
  • Biological Staining : The compound serves as a valuable tool in histological staining techniques for microscopy.
  • Potential Therapeutic Agent : Ongoing research aims to explore its efficacy as an anticancer drug, particularly in targeting oxidative stress-related pathways.

Q & A

Q. What strategies elucidate the mechanism of azo bond formation with barium ions?

  • Methodology :
  • Kinetic Studies : Vary reactant concentrations and monitor intermediates via stopped-flow spectroscopy.
  • Isotope Labeling : Use ¹⁵N-labeled NaNO₂ to track nitrogen incorporation.
  • Spectroelectrochemistry : Probe redox-active intermediates during coupling .

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